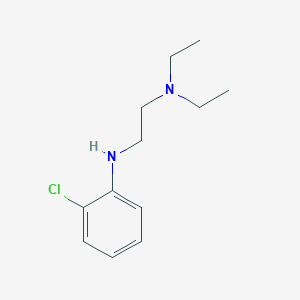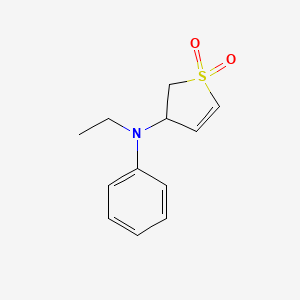
N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-éthyl-N-phényl-2,3-dihydrothiophène-3-amine 1,1-dioxyde est un composé chimique doté d’une structure unique qui comprend un cycle thiophène, un groupe amine et un groupe sulfone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-éthyl-N-phényl-2,3-dihydrothiophène-3-amine 1,1-dioxyde implique généralement la réaction de la N-phényl-2,3-dihydrothiophène-3-amine avec des agents d’éthylation dans des conditions contrôlées. La réaction est réalisée en présence d’une base, telle que l’hydrure de sodium, pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite soumis à une oxydation à l’aide d’un agent oxydant comme le peroxyde d’hydrogène pour introduire le groupe sulfone .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le N-éthyl-N-phényl-2,3-dihydrothiophène-3-amine 1,1-dioxyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfure.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (m-CPBA) en conditions acides.
Réduction : Hydrure de lithium et d’aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base comme l’hydrure de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Conversion en thiophènes ou en sulfures.
Substitution : Formation de dérivés N-alkyle ou N-acyle.
Applications de recherche scientifique
Le N-éthyl-N-phényl-2,3-dihydrothiophène-3-amine 1,1-dioxyde présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du N-éthyl-N-phényl-2,3-dihydrothiophène-3-amine 1,1-dioxyde implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant ainsi leur activité. La présence du groupe sulfone améliore sa capacité à former des liaisons hydrogène et à interagir avec des sites polaires sur les protéines, influençant ainsi les voies biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-phényl-2,3-dihydrothiophène-3-amine 1,1-dioxyde
- N-éthyl-N-méthyl-2,3-dihydrothiophène-3-amine 1,1-dioxyde
- N-phényl-4,5-dihydrothiophène-3-amine 1,1-dioxyde
Unicité
Le N-éthyl-N-phényl-2,3-dihydrothiophène-3-amine 1,1-dioxyde est unique en raison de la présence à la fois de groupes éthyle et phényle liés à l’atome d’azote, ce qui peut influer sur sa réactivité chimique et son activité biologique. La combinaison de ces substituants avec les groupes thiophène et sulfone offre un profil distinct qui peut être exploité dans diverses applications .
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
N-ethyl-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C12H15NO2S/c1-2-13(11-6-4-3-5-7-11)12-8-9-16(14,15)10-12/h3-9,12H,2,10H2,1H3 |
Clé InChI |
CBAPIPXZVRTSIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


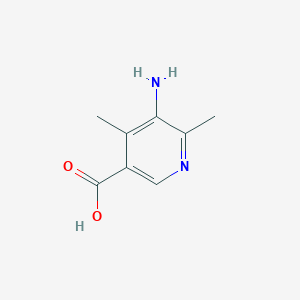



![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12122241.png)
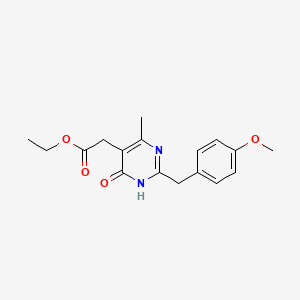
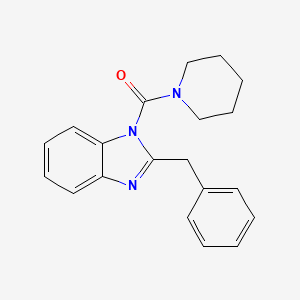



![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
